molecular formula C11H19NO3S B1587879 Tetramethylammonium p-Toluenesulfonate CAS No. 3983-91-3

Tetramethylammonium p-Toluenesulfonate

Cat. No.: B1587879
CAS No.: 3983-91-3
M. Wt: 245.34 g/mol
InChI Key: FHVCZJGBXWNGIZ-UHFFFAOYSA-M
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Description

Tetramethylammonium p-Toluenesulfonate is a quaternary ammonium compound with the chemical formula C11H19NO3S. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, and as a surfactant, emulsifier, or stabilizer in different industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylammonium p-Toluenesulfonate can be synthesized through the reaction of tetramethylammonium hydroxide with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or other separation techniques to achieve the desired purity level. The industrial process ensures consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium p-Toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the sulfonate group is often replaced by other functional groups, leading to the formation of various substituted ammonium salts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its smaller alkyl groups, which make it more soluble in water and suitable for applications requiring high solubility. Its ability to act as a phase transfer catalyst and its role in various industrial processes highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H12N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-4H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVCZJGBXWNGIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192895
Record name Tetramethylammonium toluene-p-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3983-91-3
Record name Methanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3983-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylammonium toluene-p-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylammonium toluene-p-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium toluene-p-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetramethylammonium p-Toluenesulfonate prevent alumina deposition in HVDC systems?

A1: The research paper demonstrates that even trace amounts of aluminates (below 10-8 mol L-1) can deposit on anodes in HVDC systems due to neutralization by protons generated in de-ionized water under high voltage. [] This deposition occurs at concentrations significantly lower than the typical critical precipitation concentration at pH 7.

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